molecular formula C9H14Cl2N2 B1441050 2-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1228879-12-6

2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B1441050
CAS No.: 1228879-12-6
M. Wt: 221.12 g/mol
InChI Key: LPEKHJMFAUWFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-2-yl)pyridine dihydrochloride is an organic compound with the molecular formula C9H14Cl2N2. It is a white solid that is soluble in water and various organic solvents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It is known that similar compounds can inhibit the activity of enzymes such as collagen prolyl-4-hydroxylase . This inhibition could potentially alter the structure and function of collagen, a key structural protein in the body.

Biochemical Pathways

If this compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to downstream effects on tissue structure and function, given the crucial role of collagen in these areas.

Result of Action

If this compound does inhibit collagen prolyl-4-hydroxylase, it could potentially alter the structure and function of collagen, affecting tissue structure and function .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-2-yl)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the production of hydroxyproline, a marker of collagen synthesis, in HSC-T6 cells . This reduction indicates that this compound can modulate gene expression related to collagen production, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and leading to decreased collagen synthesis . This inhibition is crucial for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting collagen synthesis without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. For instance, its interaction with prolyl-4-hydroxylase affects the levels of hydroxyproline, a key metabolite in collagen synthesis . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of pyrrolidine with pyridine derivatives. One common method is the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridines .

Scientific Research Applications

2-(Pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

2-pyrrolidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKHJMFAUWFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 3
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 4
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 5
2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Reactant of Route 6
2-(Pyrrolidin-2-yl)pyridine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.